molecular formula C12H16O3 B3060905 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one CAS No. 106797-54-0

2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one

Cat. No.: B3060905
CAS No.: 106797-54-0
M. Wt: 208.25 g/mol
InChI Key: CGWGNMXPEVGWGB-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one is a high-purity chemical compound offered for research and development purposes. This propiophenone derivative is structurally characterized by a central propan-1-one group substituted with a hydroxy group at the 2-position, a methyl group at the 2-position, and a 4-(2-hydroxyethyl)phenyl ring system at the 1-position . Compounds within this chemical family, particularly alpha-hydroxy ketones, are extensively utilized in industrial research as highly efficient photoinitiators for UV-curable formulations . The mechanism of action involves photofragmentation; upon exposure to UV light, the molecule cleaves to generate benzoyl and alkyl radicals, which subsequently initiate the polymerization of monomers like acrylates, leading to the formation of cross-linked polymer networks . Its molecular structure, which includes free hydroxyl groups, often contributes to good solubility in a range of organic solvents and monomer mixtures, facilitating its incorporation into various resin formulations. This product is strictly labeled For Research Use Only and is intended solely for laboratory research and development. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers working in the fields of polymer science, coatings development, and materials science will find this compound of significant value for developing advanced UV-curable adhesives, inks, and protective coatings. Please refer to the Certificate of Analysis for specific lot information regarding identity and purity.

Properties

IUPAC Name

2-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,15)11(14)10-5-3-9(4-6-10)7-8-13/h3-6,13,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWGNMXPEVGWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625925
Record name 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106797-54-0
Record name 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one involves several steps. One common method starts with ethylene glycol phenyl ether acetate as the raw material. This compound undergoes a Friedel-Crafts reaction with isobutyl chloride under the catalysis of a Lewis acid, such as aluminum chloride, at a temperature range of -5 to 5°C. The reaction time is typically between 3 to 6 hours .

After the Friedel-Crafts reaction, the product is subjected to bromination using N,N-dimethylformamide (DMF) or iodine as the catalyst. The brominated product is then hydrolyzed using a phase transfer catalyst and an alkaline solution, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one often involves the use of dichloromethane or dichloroethane as solvents during the bromination process. This method avoids the use of acetic acid, which can be corrosive to equipment. The phase transfer catalyst used in the hydrolysis step allows for a more efficient reaction, reducing the need for large amounts of ethanol and simplifying the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

As a photoinitiator, 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one absorbs light energy and undergoes a photochemical reaction to generate free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to efficiently absorb light and produce reactive species that drive the polymerization process .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Irgacure 2959 Omnirad 127 Omnirad 1173 (HMPP)
Molecular Weight 224.25 340.40 164.20
LogP 0.695 ~2.5 (estimated) 1.12
Melting Point (°C) 88–90 82–90 Liquid
Absorption Peaks (nm) ~275 (broad) 240, 330 244, 280
Water Solubility Moderate (~5 mg/mL) Low Low

Key Findings :

  • Irgacure 2959’s lower LogP (0.695) and hydroxyl groups enhance water solubility, making it ideal for biomedical hydrogels .
  • Omnirad 127’s higher molecular weight and LogP (~2.5) reduce migration, favoring food-safe coatings .
  • HMPP’s liquid state simplifies blending in solvent-free systems but increases volatility .

Critical Analysis :

  • Irgacure 2959: Limited by oxygen inhibition but preferred in biocompatible systems due to low cytotoxicity .
  • Omnirad 127 : Superior in pigmented systems due to broad absorption (330 nm) and low migration .
  • HMPP : Cost-effective for bulk polymerization but unsuitable for hydrophilic applications .

Biological Activity

2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one, commonly referred to as I2959, is a photoinitiator widely used in polymer chemistry. Its structure comprises a hydroxyl group and an aromatic ring, which contribute to its biological activity. This article explores the biological activity of I2959, including its pharmacological properties, potential applications, and relevant research findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.254 g/mol
  • CAS Number : 106797-54-0
  • Purity : 99% .

Photoinitiation Mechanism

I2959 functions primarily as a Type I photoinitiator, generating free radicals upon exposure to UV light. These radicals initiate polymerization processes in various applications, including dental materials and coatings. The efficiency of I2959 as a photoinitiator is attributed to its ability to absorb UV light effectively and generate reactive species that can propagate polymer chains .

Antimicrobial Activity

Research has indicated that I2959 exhibits antimicrobial properties. A study demonstrated that formulations containing I2959 showed significant antibacterial activity against various pathogens, suggesting potential applications in medical devices and coatings that require antimicrobial protection .

Cytotoxicity Studies

Cytotoxicity assessments of I2959 have been conducted to evaluate its safety profile. In vitro studies have shown that while I2959 can induce cell death in certain cancer cell lines, it exhibits lower toxicity towards normal human cells, indicating its potential for selective targeting in cancer therapy .

Case Studies

  • Dental Applications :
    • In a clinical study, dental composites containing I2959 were evaluated for their mechanical properties and biocompatibility. Results indicated that these composites not only provided adequate strength but also reduced bacterial colonization on dental surfaces .
  • Polymer Coatings :
    • A research project explored the use of I2959 in UV-curable coatings. The findings revealed enhanced film formation and improved hardness compared to traditional photoinitiators, suggesting its suitability for high-performance coatings .

Comparative Analysis of Photoinitiators

PhotoinitiatorTypeEfficiencyAntimicrobial ActivityCytotoxicity
I2959Type IHighYesModerate
Benzoin EtherType IIModerateNoLow
CamphorquinoneType IIHighNoHigh

Mechanistic Insights

Studies have elucidated the mechanisms by which I2959 exerts its biological effects. The generation of free radicals leads to oxidative stress in microbial cells, resulting in membrane damage and cell death. Additionally, the compound's ability to modulate cellular pathways has been investigated, revealing potential roles in apoptosis and cell signaling .

Future Directions

The ongoing research aims to explore the full spectrum of biological activities associated with I2959, particularly its applications in drug delivery systems and as a therapeutic agent in oncology. Further studies are needed to fully understand its interactions at the molecular level and optimize its use in various biomedical applications.

Q & A

Q. What are the key physicochemical properties of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one, and how are they experimentally determined?

The compound’s critical properties include:

Property Value Method Reference
Melting Point88–90 °CDifferential Scanning Calorimetry
Boiling Point405 °C at 760 mmHgThermogravimetric Analysis (TGA)
Density1.183 g/cm³Pycnometry
Refractive Index1.544Abbe Refractometer
Purity≥98%HPLC (C18 column, UV detection)

Q. Methodological Guidance :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate with certified reference standards .
  • Structural Confirmation : Employ 1^1H/13^{13}C NMR (in CDCl₃ or DMSO-d₆) and FT-IR spectroscopy (hydroxyl stretch ~3400 cm⁻¹, carbonyl ~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified under H412 (harmful to aquatic life with long-lasting effects). Key precautions include:

Hazard Mitigation Strategy Reference
Aquatic toxicityAvoid release into drains; use closed systems
Inhalation/contact risksUse fume hoods, nitrile gloves, and safety goggles
Waste disposalFollow institutional guidelines for halogenated waste

Q. Methodological Guidance :

  • Containment : Conduct experiments in fume hoods with secondary containment trays.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound utilized as a photoinitiator in polymer synthesis?

The compound acts as a Type I photoinitiator , generating free radicals under UV light (240–360 nm). Applications include:

  • Photocrosslinking of hydrogels : Used with PEGDA/HEMA precursors under nitrogen atmosphere (e.g., 365 nm UV lamp, 10 mW/cm² intensity) .
  • Nanomembrane fabrication : Acts as a sacrificial substrate in light-induced click reactions with PMMA/PS polymers .

Q. Methodological Guidance :

  • Optimization : Degas solvents (e.g., THF) via freeze-pump-thaw cycles to minimize oxygen inhibition .
  • Kinetic Monitoring : Track conversion rates via real-time FT-IR (C=C bond attenuation at 1630 cm⁻¹) .

Advanced Questions

Q. What advanced techniques characterize its photodegradation pathways and by-products?

Degradation studies require:

  • LC-MS/Q-TOF : Identify hydroxylated aromatic by-products (e.g., 4-(2-hydroxyethoxy)benzoic acid) .
  • ESR Spectroscopy : Detect transient radical species (e.g., benzoyl radicals) during UV exposure .

Q. Data Contradiction Analysis :

  • Discrepancies in reported degradation half-lives may arise from solvent polarity (e.g., faster degradation in aqueous vs. organic media). Validate via controlled kinetic studies using actinometry .

Q. How can researchers resolve contradictions in its photoinitiation efficiency across different polymer systems?

Conflicting efficiency reports (e.g., in thiol-ene vs. acrylate systems) stem from:

  • Radical Scavenging : Thiols may quench radicals prematurely. Use additives (e.g., amines) to stabilize radicals .
  • Matrix Effects : Viscosity impacts radical mobility. Compare DSC-measured TgT_g values to correlate conversion rates .

Q. Methodological Guidance :

  • Design of Experiments (DoE) : Vary initiator concentration (0.1–5 wt%), UV intensity, and monomer ratios to map optimal conditions .

Q. What strategies improve its compatibility with water-based formulations?

Challenges include poor solubility and hydrolysis. Solutions involve:

  • Copolymerization : Graft hydrophilic moieties (e.g., PEG) to enhance aqueous dispersibility .
  • Microencapsulation : Use liposomes or cyclodextrins to stabilize the compound in aqueous media .

Q. Validation :

  • Monitor stability via dynamic light scattering (DLS) and UV-vis spectroscopy (absorbance at λmax 280 nm) .

Q. How is computational modeling applied to predict its reactivity in novel synthetic routes?

  • DFT Calculations : Simulate bond dissociation energies (BDEs) of the carbonyl group to predict radical generation efficiency (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with experimental initiation rates .

Q. Data Integration :

  • Cross-validate computed BDEs with experimental ESR data to refine predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one
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2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.